molecular formula C20H23ClN2O B5813831 1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine

1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine

Cat. No.: B5813831
M. Wt: 342.9 g/mol
InChI Key: HNXIOEPDMRTNKL-FNORWQNLSA-N
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Description

1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate aldehyde or ketone under basic conditions to form the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine: Another related compound with potential biological activity.

Uniqueness

1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-24-20-10-3-2-6-17(20)7-5-11-22-12-14-23(15-13-22)19-9-4-8-18(21)16-19/h2-10,16H,11-15H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIOEPDMRTNKL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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